molecular formula C11H6F3NO4 B1386592 3-[4-(Trifluoromethoxy)phenyl]-1,2-oxazole-5-carboxylic acid CAS No. 1038715-08-0

3-[4-(Trifluoromethoxy)phenyl]-1,2-oxazole-5-carboxylic acid

Cat. No.: B1386592
CAS No.: 1038715-08-0
M. Wt: 273.16 g/mol
InChI Key: REDSONQTTHXKLS-UHFFFAOYSA-N
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Description

3-[4-(Trifluoromethoxy)phenyl]-1,2-oxazole-5-carboxylic acid is an organic compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to an oxazole ring with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Trifluoromethoxy)phenyl]-1,2-oxazole-5-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the nucleophilic substitution reaction of 4-bromoanisole with potassium trifluoromethanesulfonate (KOCF3SO3) in the presence of copper (I) iodide (CuI) and 18-crown-6 ether . This intermediate can then be further reacted to form the desired oxazole ring and carboxylic acid group through cyclization and oxidation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity while minimizing waste and production costs.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Trifluoromethoxy)phenyl]-1,2-oxazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the oxazole ring.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups to the phenyl ring.

Scientific Research Applications

3-[4-(Trifluoromethoxy)phenyl]-1,2-oxazole-5-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[4-(Trifluoromethoxy)phenyl]-1,2-oxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The oxazole ring can participate in hydrogen bonding and other interactions with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethoxy-substituted phenyl derivatives and oxazole-containing molecules. Examples include:

Uniqueness

3-[4-(Trifluoromethoxy)phenyl]-1,2-oxazole-5-carboxylic acid is unique due to the combination of its trifluoromethoxy group and oxazole ring, which confer distinct chemical and physical properties. This combination enhances its potential for diverse applications in research and industry, making it a valuable compound for further study and development.

Properties

IUPAC Name

3-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO4/c12-11(13,14)18-7-3-1-6(2-4-7)8-5-9(10(16)17)19-15-8/h1-5H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REDSONQTTHXKLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=C2)C(=O)O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-(Trifluoromethoxy)phenyl]-1,2-oxazole-5-carboxylic acid
Reactant of Route 2
3-[4-(Trifluoromethoxy)phenyl]-1,2-oxazole-5-carboxylic acid
Reactant of Route 3
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3-[4-(Trifluoromethoxy)phenyl]-1,2-oxazole-5-carboxylic acid
Reactant of Route 4
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3-[4-(Trifluoromethoxy)phenyl]-1,2-oxazole-5-carboxylic acid
Reactant of Route 5
3-[4-(Trifluoromethoxy)phenyl]-1,2-oxazole-5-carboxylic acid
Reactant of Route 6
3-[4-(Trifluoromethoxy)phenyl]-1,2-oxazole-5-carboxylic acid

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